
2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a 4-chlorophenyl group, a methyl group, and a pyridin-4-ylamine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloroaniline with 2,4-pentanedione to form an intermediate, which is then cyclized with guanidine to yield the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but differ in their structural framework and binding affinities.
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar pyrimidine core but have different substituents, leading to variations in their biological activities.
Uniqueness
2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a methyl group, and a pyridin-4-ylamine group makes it a versatile scaffold for the development of new therapeutic agents and materials.
Properties
| 674794-42-4 | |
Molecular Formula |
C16H13ClN4 |
Molecular Weight |
296.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-N-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C16H13ClN4/c1-11-10-19-16(12-2-4-13(17)5-3-12)21-15(11)20-14-6-8-18-9-7-14/h2-10H,1H3,(H,18,19,20,21) |
InChI Key |
MUUSTOXHUXGSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC=NC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


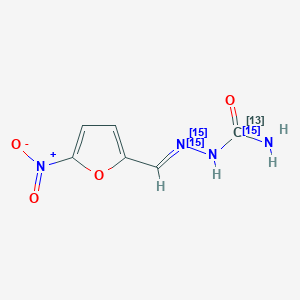

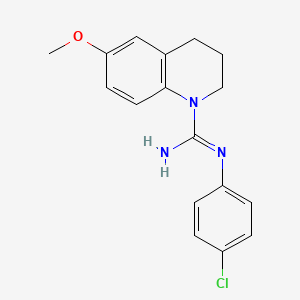


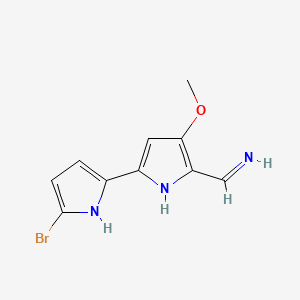
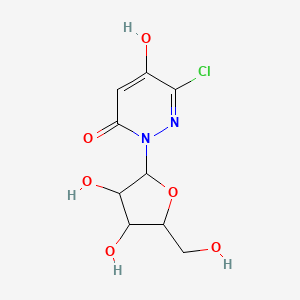
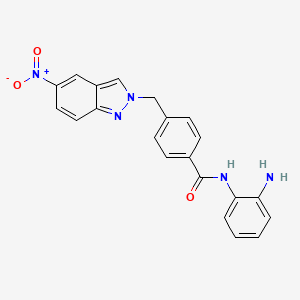
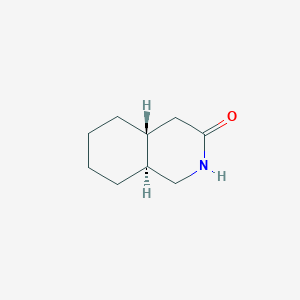
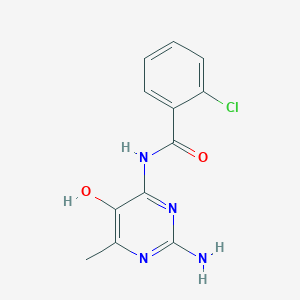
![6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12923994.png)
